1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position, linked to a propan-1-one moiety. Its structural complexity and fluorine content align with modern trends in crop protection agents, where fluorinated compounds are prized for their bioactivity and environmental persistence .
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
IWGDZXIKHYRPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-chloro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The chloro and trifluoromethylthio groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The position and nature of substituents significantly influence physical and chemical properties. Key analogs include:
a) 1-(4-(Trifluoromethylthio)phenyl)propan-1-one
- Structure : Trifluoromethylthio (-SCF₃) at the para position of the phenyl ring.
- Physical Properties : Predicted boiling point of 225.3°C and density of 1.28 g/cm³ .
- Comparison: The para-substituted analog lacks the 3-chloro group, reducing steric hindrance and electronic effects compared to the target compound. This may result in lower reactivity in electrophilic substitutions but improved solubility in nonpolar solvents .
b) 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- Structure: Trifluoromethyl (-CF₃) at the 5-position and chloro at the 3-position, with a shorter ethanone chain.
- Synthesis : Synthesized via Grignard reaction using iPrMgCl·LiCl and N-methoxy-N-methylacetamide (58% yield) .
- Comparison: The shorter ketone chain (ethanone vs. propanone) may reduce lipophilicity, impacting bioavailability.
c) 3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure : Thiophene ring instead of substituted phenyl.
- Synthesis : Prepared via Friedel-Crafts acylation using chloropropionyl chloride and AlCl₃ .
- Comparison : The thiophene ring introduces π-electron richness, enhancing reactivity in electrophilic aromatic substitution. However, the absence of fluorine limits its utility in fluorophilic biological systems .
a) Agrochemical Derivatives
- Compound II.4.d: A fluorinated butanone derivative (1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one) synthesized using Selectfluor® (95% yield). It exhibits high fluorination, contributing to its use in crop protection .
b) Antimicrobial Thiazolidine Derivatives
- Example: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives show potent antibacterial and antifungal activities .
- Comparison : The target compound’s chloro and -SCF₃ groups could similarly enhance interactions with microbial enzymes, though its lack of a thiazolidine ring may limit specificity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. For example, similar protocols involve reacting piperazine derivatives with carboxylic acids under peptide coupling conditions .
- Key Considerations : Solvent choice (e.g., DMF vs. ethanol), temperature control, and stoichiometric ratios of reagents (e.g., 1:1 HOBt:TBTU) significantly impact yield. Evidence suggests yields of ~50–70% under optimized conditions, with purity verified via HPLC or NMR .
Q. How is the structural configuration of this compound validated, particularly the positions of chloro and trifluoromethylthio substituents?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, in related compounds, the para-substitution of halogens is confirmed by distinct splitting patterns in ¹H-NMR (e.g., doublets for aromatic protons) and ¹³C-NMR shifts for trifluoromethylthio groups (~125–130 ppm) . UV-Vis spectroscopy (e.g., λmax at 267 nm) can corroborate substituent positions by comparing absorbance profiles to analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in UV-Vis or NMR results may arise from dynamic ring puckering (e.g., pyrrolidine derivatives) or solvent polarity effects. For example, unresolved NMR signals due to ring dynamics require variable-temperature NMR or computational modeling (DFT) to confirm conformers .
- Recommendation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structural assignment) and compare with literature analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
